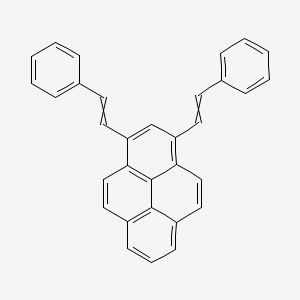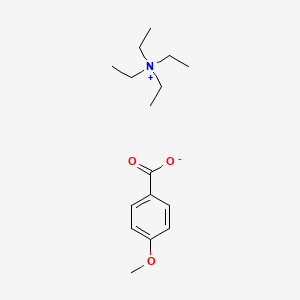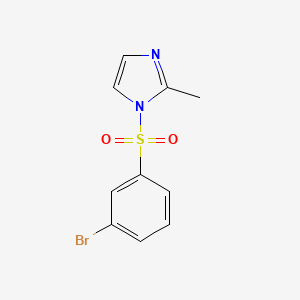
(2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylethyl group attached to the morpholine ring. Morpholine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 2-phenylethylamine.
Formation of Intermediate: The starting materials undergo a series of reactions to form an intermediate compound. This may involve the use of reagents such as acetic anhydride or other acylating agents.
Cyclization: The intermediate compound is then subjected to cyclization reactions to form the morpholine ring. This step may require the use of catalysts and specific reaction conditions, such as elevated temperatures and controlled pH levels.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the morpholine ring or the phenyl groups are replaced with other substituents. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylethyl groups contribute to the compound’s binding affinity and selectivity for these targets. The morpholine ring may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(3-Chlorophenyl)-4-(2-phenylethyl)morpholine
- (2S)-2-(3-Bromophenyl)-4-(2-phenylethyl)morpholine
- (2S)-2-(3-Methylphenyl)-4-(2-phenylethyl)morpholine
Uniqueness
(2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as its metabolic stability and binding affinity. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and safety profiles.
Eigenschaften
CAS-Nummer |
920798-65-8 |
|---|---|
Molekularformel |
C18H20FNO |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(2S)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20FNO/c19-17-8-4-7-16(13-17)18-14-20(11-12-21-18)10-9-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2/t18-/m1/s1 |
InChI-Schlüssel |
FFGVJKDOAGNDOO-GOSISDBHSA-N |
Isomerische SMILES |
C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F |
Kanonische SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B12632084.png)
![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)
![benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B12632097.png)

![tert-butyl 4-[(3,3-dimethyl-2,4-dihydro-1H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B12632111.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[3-[5-[[(ethylamino)carbonyl]amino]-1,6-dihydro-1-methyl-6-oxo-3-pyridinyl]-2-methylphenyl]-](/img/structure/B12632112.png)

![3-[5-(3,4-dichlorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632124.png)
![N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)
![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
![2-[(3-Chlorophenyl)sulfonyl]pyridine](/img/structure/B12632150.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]bis(4-nitrobenzene)](/img/structure/B12632151.png)
![N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea](/img/structure/B12632152.png)
